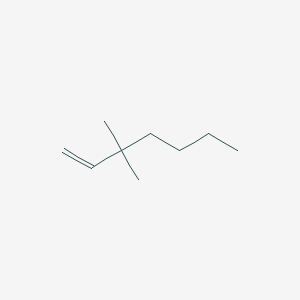

3,3-Dimethyl-1-heptene

Vue d'ensemble

Description

3,3-Dimethyl-1-heptene is an organic compound with the molecular formula C9H18. It is a branched alkene, characterized by a double bond between the first and second carbon atoms in the heptene chain, with two methyl groups attached to the third carbon atom. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,3-Dimethyl-1-heptene can be synthesized through various organic reactions. One common method involves the dehydration of 3,3-dimethyl-1-heptanol using a strong acid like sulfuric acid as a catalyst. The reaction typically occurs under elevated temperatures to facilitate the removal of a water molecule, resulting in the formation of the desired alkene.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using a catalyst, often at high temperatures and pressures. The resulting mixture is then separated and purified to isolate this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or ozone. These reactions can lead to the formation of various oxygenated products, such as alcohols, ketones, or carboxylic acids.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst like palladium or platinum. This reaction converts the alkene into the corresponding alkane, 3,3-dimethylheptane.

Substitution: The double bond in this compound makes it susceptible to electrophilic addition reactions. For example, it can react with halogens like bromine or chlorine to form dihalogenated products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), ozone (O3)

Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts

Substitution: Halogens (Br2, Cl2)

Major Products Formed:

Oxidation: Alcohols, ketones, carboxylic acids

Reduction: 3,3-Dimethylheptane

Substitution: Dihalogenated alkanes

Applications De Recherche Scientifique

3,3-Dimethyl-1-heptene has several applications in scientific research and industry:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various chemical reactions.

Biology: While not commonly used directly in biological research, derivatives of this compound can be used in the study of biochemical pathways and enzyme reactions.

Industry: this compound is used in the production of specialty chemicals and as a monomer in polymerization reactions to create various plastic materials.

Mécanisme D'action

The mechanism of action of 3,3-Dimethyl-1-heptene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, attacking electrophilic species to form new chemical bonds. In oxidation reactions, the double bond is cleaved, leading to the formation of oxygenated products. In reduction reactions, the double bond is hydrogenated to form an alkane. In substitution reactions, the double bond undergoes electrophilic addition, resulting in the formation of dihalogenated products.

Comparaison Avec Des Composés Similaires

1-Heptene: A straight-chain alkene with a double bond between the first and second carbon atoms.

3-Methyl-1-heptene: A branched alkene with a methyl group attached to the third carbon atom and a double bond between the first and second carbon atoms.

3,3-Dimethyl-1-butene: A shorter-chain alkene with two methyl groups attached to the third carbon atom and a double bond between the first and second carbon atoms.

Uniqueness of 3,3-Dimethyl-1-heptene: this compound is unique due to its specific branching and the position of its double bond. This structure imparts distinct chemical properties and reactivity compared to other alkenes. The presence of two methyl groups on the third carbon atom influences the compound’s steric and electronic environment, affecting its behavior in chemical reactions.

Activité Biologique

3,3-Dimethyl-1-heptene (C9H18) is an unsaturated hydrocarbon belonging to the class of alkenes. Its biological activity has garnered attention due to its potential applications in various fields, including medicine and agriculture. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

This compound is characterized by its molecular formula C9H18 and a molecular weight of 126.24 g/mol. It has a boiling point of approximately 142 °C and is known for its reactivity due to the presence of a double bond in its structure.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial properties and potential therapeutic applications. Below are key findings from various studies:

Antimicrobial Activity

Research has indicated that certain alkenes, including this compound, exhibit antimicrobial properties. A study analyzing the volatile organic compounds (VOCs) emitted by various microbial strains found that compounds similar to this compound could inhibit the growth of pathogenic bacteria and fungi.

Table 1: Antimicrobial Efficacy of Alkenes

| Compound | Target Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 | |

| This compound | S. aureus | 12 | |

| This compound | Candida albicans | 10 |

The antimicrobial activity of this compound is thought to be linked to its ability to disrupt microbial cell membranes. The unsaturated nature of the compound allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

Study on Antibacterial Properties

In a study conducted by Elshafie et al., the antibacterial effects of various VOCs were evaluated using disk diffusion methods. The results demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent .

Fungal Inhibition

Another investigation focused on the antifungal properties of alkenes. The study revealed that this compound showed promising results against Aspergillus niger, a common fungal pathogen. The inhibition was assessed through minimum inhibitory concentration (MIC) assays, further solidifying its role as a bioactive compound .

Applications in Agriculture

Given its biological activity, this compound may also have applications in agriculture as a natural pesticide or fungicide. Its ability to inhibit microbial growth can be harnessed to protect crops from pathogens without relying on synthetic chemicals.

Propriétés

IUPAC Name |

3,3-dimethylhept-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-5-7-8-9(3,4)6-2/h6H,2,5,7-8H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETAFQBUDAJCAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40329782 | |

| Record name | 3,3-dimethyl-1-heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19549-89-4 | |

| Record name | NSC157573 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-dimethyl-1-heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.